1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound characterized by a unique pyrazolo[4,3-c]pyridine core structure. This compound has attracted significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility and stability in aqueous environments.
The compound is classified under heterocyclic compounds, specifically within the pyrazole and pyridine families. It can be sourced from chemical suppliers or synthesized in laboratory settings. The molecular formula for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is with a molecular weight of approximately 201.08 g/mol .
The synthesis of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves multi-step synthetic procedures. One common method includes the cyclization of hydrazine derivatives with suitable pyridine precursors under acidic conditions.
This method allows for the efficient formation of the desired compound while maintaining high yields and purity .
The molecular structure of 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride features a fused ring system consisting of a pyrazole ring fused to a pyridine ring.
The structure exhibits various functional groups that contribute to its reactivity and biological activity.
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride can undergo several chemical reactions:
These reactions are facilitated by specific conditions such as temperature control and solvent choice to optimize yields .
The mechanism of action for 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific biological targets. Research indicates that this compound may inhibit certain enzymes or receptors involved in cell signaling pathways:
Understanding these interactions is critical for exploring its therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C7H10Cl2N3 |
Molecular Weight | 201.08 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties indicate that 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride is likely stable under standard laboratory conditions and has good solubility for biological assays .
1-Methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride has several applications in scientific research:
The synthetic routes to pyrazolo[4,3-c]pyridine cores have evolved significantly from early condensation methods to modern catalytic strategies. Classical approaches adapted the Huisgen indazole synthesis, involving cyclocondensation between ortho-hydrazino pyridines and carbonyl compounds. However, these methods suffered from limited regiocontrol and moderate yields (30-45%) due to competing tautomerization pathways [4] [9]. A pivotal advancement emerged with Chapman and Hurst's adaptation using N-acetylglycine derivatives, which improved regioselectivity but still required harsh conditions (refluxing acetic acid, 24h) [4].
Contemporary methodologies leverage halogenated intermediates for vectorial functionalization. As demonstrated by Steel et al. (2023), 5-halo-1H-pyrazolo[4,3-c]pyridines serve as universal scaffolds for late-stage diversification. Their optimized protocol employs dichloroethane (DCE) as a co-solvent, enabling gram-scale synthesis of intermediates 3 and 4 with >90% purity and 85% overall yield – a 3.5-fold yield improvement over classical methods [4]. This breakthrough facilitated the practical accessibility of the core structure for drug discovery applications.
Table 1: Historical Development of Pyrazolo[4,3-c]Pyridine Synthesis
Era | Key Methodology | Typical Yield | Limitations |
---|---|---|---|
Pre-2000 | Huisgen-type cyclocondensation | 30-45% | Low regioselectivity, harsh conditions |
2000-2015 | Chapman-Hurst N-acetylglycine route | 50-65% | Moderate scalability, purification issues |
2015-Present | Halogenative diversification (e.g., DCE co-solvent) | 75-92% | Requires specialized catalysts |
Regioselective N1-methylation presents a formidable challenge due to the ambident nucleophilic character of pyrazolo[4,3-c]pyridines, where both N1 and N2 atoms compete for alkylation. Strategic protection-deprotection sequences are essential for achieving >95% regiochemical purity. The current gold standard employs in situ protection with trimethylsilylethoxymethyl (SEM) chloride, where careful base selection dictates regioselectivity [4]:
Following functionalization, SEM cleavage with trifluoroacetic acid (TFA) liberates the N-H precursor for targeted methylation. Critical studies reveal that methylating agents profoundly impact efficiency:
Notably, the dihydrochloride salt form enhances methylation kinetics by protonating the pyridine nitrogen, reducing ambident character. This effect enables direct N1-methylation of unprotected cores in methanol at 60°C with 89% yield when using [Me₃O]⁺[BF₄]⁻ [3] [7].
Table 2: Regioselectivity of Methylating Agents on Pyrazolo[4,3-c]Pyridine
Methylating Agent | Temperature | N1: N2 Ratio | Isolated Yield | Reaction Time |
---|---|---|---|---|
Methyl iodide | 80°C | 8:1 | 65% | 12h |
Dimethyl sulfate | 60°C | 12:1 | 78% | 8h |
Trimethyloxonium tetrafluoroborate | 25°C | >20:1 | 94% | 2h |
The topological distinction between [3,4-b] and [4,3-c] isomers profoundly impacts their synthetic accessibility and functionalization kinetics. Pyrazolo[3,4-b]pyridines benefit from extensive methodology development due to their structural analogy with purines, evidenced by >300,000 reported derivatives. In contrast, pyrazolo[4,3-c]pyridines remain understudied, with <5,000 documented examples . Three critical differences govern their synthesis:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1